Superior Antioxidant Activity vs. Maltol and Kojic Acid
In a direct head-to-head comparison, 4-hydroxy-5-methyl-3(2H)-furanone (HMFO) demonstrated a significantly more potent antioxidant effect than the common antioxidants maltol and kojic acid. The anti-oxidation activity of HMFO was found to be 14-fold and 19-fold higher than that of maltol and kojic acid, respectively, when tested for their ability to inhibit linolenic acid peroxidation [1]. This superior activity is attributed to the specific five-membered ring structure of HMFO, which is more effective for antioxidant action than the six-membered rings of maltol and kojic acid, and even outperforms L-ascorbic acid which also possesses a five-membered ring [2].
| Evidence Dimension | Inhibition of linolenic acid peroxidation (Antioxidant Activity) |
|---|---|
| Target Compound Data | Effective concentration for a given effect not explicitly stated, but activity is the baseline for comparison. |
| Comparator Or Baseline | Maltol (effective at 460 ppm for a comparable effect) and Kojic Acid (effective at 600 ppm for a comparable effect) |
| Quantified Difference | HMFO activity is 14-fold greater than Maltol and 19-fold greater than Kojic Acid |
| Conditions | Linolenic acid peroxidation assay in a model system at 37°C for 24 hours |
Why This Matters
For procurement in antioxidant applications, HMFO provides a quantifiably superior, multi-fold increase in efficacy, enabling lower usage concentrations and potentially reducing formulation costs and off-target effects compared to these common alternatives.
- [1] Jeon, C.O., et al. Method for producing 4-hydroxy-5-methyl-3[2H]-furanone and uses of same. US Patent US5602259A, 1997. View Source
- [2] Jeon, C.O., et al. Isolation of 4-hydroxy-5-methyl-3[2H]-furanone from Pine Needles as an Antioxidative Principle. Applied Biological Chemistry, 1994, 37(4), 310-314. View Source
